molecular formula C10H13NO2 B1530485 Methyl 3-amino-2,4-dimethylbenzoate CAS No. 24812-89-3

Methyl 3-amino-2,4-dimethylbenzoate

Cat. No.: B1530485
CAS No.: 24812-89-3
M. Wt: 179.22 g/mol
InChI Key: VXCDYRLZDFQUCJ-UHFFFAOYSA-N
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Description

Methyl 3-amino-2,4-dimethylbenzoate (CAS 24812-89-3) is a high-purity benzoate derivative of significant value in chemical synthesis and agricultural research. This compound, with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol, serves as a critical chemical intermediate . Its primary research application is in the development of novel fungicidal agents. The compound is featured in patent research for the synthesis of aryl amidine derivatives, which demonstrate potent activity against fungal pathogens in agriculture . As an intermediate, its key value lies in its molecular structure, which incorporates both an amino group and a methyl ester functional group on a dimethyl-substituted benzene ring. This structure makes it a versatile precursor for further chemical modifications, enabling researchers to construct more complex molecules designed to interact with specific biological targets in fungi. The product is labeled with the signal word "Warning" and should be handled with care . For optimal stability and long-term storage, it is recommended to Keep in a dark place under an inert atmosphere at 2-8°C . This product is intended For Research Use Only and is not approved for use in diagnostics, therapeutics, or any human or veterinary applications.

Properties

IUPAC Name

methyl 3-amino-2,4-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6-4-5-8(10(12)13-3)7(2)9(6)11/h4-5H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCDYRLZDFQUCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)OC)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735933
Record name Methyl 3-amino-2,4-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24812-89-3
Record name Methyl 3-amino-2,4-dimethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies Pertaining to Methyl 3 Amino 2,4 Dimethylbenzoate

Established Synthetic Pathways for Methyl 3-amino-2,4-dimethylbenzoate

The synthesis of this compound can be approached through two primary and conventional routes: the esterification of its corresponding carboxylic acid and the reduction of a nitro-group precursor.

Conventional Synthetic Routes and Optimization

The most direct methods for preparing this compound involve standard, well-established organic transformations.

One major pathway is the Fischer-Speier esterification of 3-amino-2,4-dimethylbenzoic acid. This acid-catalyzed reaction typically involves heating the carboxylic acid in an excess of methanol (B129727), which acts as both the solvent and the reactant. A strong mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is used as the catalyst. The reaction is reversible, and to drive the equilibrium towards the ester product, excess methanol is used. An alternative is to use a dehydrating agent like thionyl chloride (SOCl₂), which reacts with methanol to form HCl in situ and also consumes the water byproduct. Because the substrate contains a basic amino group, a stoichiometric amount of acid is required to protonate both the amino group and the carbonyl oxygen to facilitate the reaction. researchgate.netlibretexts.org

Table 1: Representative Conditions for Fischer Esterification

Starting Material Reagent Catalyst/Solvent Temperature Reaction Time Typical Yield
3-Amino-2,4-dimethylbenzoic acid Methanol Sulfuric Acid Reflux 4-24 h High

This table is a representation based on analogous reactions.

A second common route is the reduction of a nitroaromatic precursor , specifically methyl 2,4-dimethyl-3-nitrobenzoate. This transformation is a cornerstone of aniline (B41778) synthesis. The nitro compound can be reduced through various methods:

Catalytic Hydrogenation: This involves treating the nitro ester with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). sciencemadness.org This method is known for its high efficiency and clean work-up, as the only byproduct is water.

Metal-Acid Reduction: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium like acetic acid or hydrochloric acid. This approach is robust and cost-effective, though it often requires more extensive work-up procedures to remove metal salts.

The required precursor, methyl 2,4-dimethyl-3-nitrobenzoate, is synthesized by the nitration of methyl 2,4-dimethylbenzoate (B1242700) using a standard nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), typically at low temperatures to control regioselectivity. aiinmr.comorgsyn.orgsavemyexams.com

Table 2: Comparison of Reduction Methods for Nitro-Precursor

Method Reducing Agent(s) Catalyst Solvent Key Advantages
Catalytic Hydrogenation H₂ gas Pd/C, Raney Ni Methanol, Ethanol High yield, clean reaction chemicalbook.com

This table is a representation based on analogous reactions.

Green Chemistry Approaches and Sustainable Synthesis Considerations

Modern synthetic chemistry emphasizes the development of more environmentally benign and sustainable processes. For the synthesis of this compound, several green chemistry principles can be applied to the conventional routes.

For esterification , the corrosive and hazardous liquid mineral acids can be replaced with solid acid catalysts. Ion-exchange resins, such as Dowex H+, are effective, reusable catalysts that simplify product isolation and reduce waste. nih.gov Another innovative approach involves the use of Natural Deep Eutectic Solvents (NADES), such as a urea-choline chloride mixture, which can act as both the solvent and catalyst, offering a biodegradable and less toxic reaction medium. jsynthchem.com

For the nitro group reduction , significant efforts have been made to move away from stoichiometric metal reductants that generate large amounts of waste.

Sustainable Catalysis: Research has focused on using catalysts based on earth-abundant and less toxic metals like copper and iron, often in nanoparticle form, which show high activity. epfl.chorganic-chemistry.org

Transfer Hydrogenation: This method avoids the use of high-pressure hydrogen gas by employing alternative hydrogen donors like formic acid, hydrazine, or even isopropanol (B130326) in the presence of a suitable catalyst. organic-chemistry.org This enhances the operational safety of the process.

Elemental Sulfur: A transition-metal-free method using elemental sulfur in aqueous methanol has been developed for the reduction of nitroarenes, presenting a low-cost and environmentally favorable option. researchgate.net

Role of this compound as a Key Synthetic Precursor

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic ester, makes it a highly versatile intermediate for building more complex molecules.

Utilization in Multi-Step Organic Synthesis

This compound is a strategic building block in multi-step synthesis, particularly for creating highly substituted aromatic systems. The amino group can be readily transformed into a wide array of other functionalities. For instance, it can undergo diazotization to form a diazonium salt, which is a gateway to introducing halides, hydroxyl, cyano, and other groups via Sandmeyer or related reactions.

Furthermore, the amino group can participate in coupling reactions, such as Buchwald-Hartwig or Ullmann condensations, to form new carbon-nitrogen bonds. It can also be acylated to form amides, which can direct subsequent electrophilic aromatic substitution reactions. The methyl ester group can be hydrolyzed back to a carboxylic acid, used in amidation reactions to form peptides or other amide-containing structures, or be reduced to a primary alcohol.

Strategic Incorporation into Complex Molecular Architectures

The structural motif of a substituted 3-aminobenzoic acid ester is found in numerous biologically active compounds, especially in the field of medicinal chemistry. While direct examples for this compound are not prominently published, the synthetic utility can be illustrated by the role of its close analogue, 4-methyl-3-aminobenzoic acid, in the synthesis of the cancer drug Nilotinib (B1678881) .

Nilotinib is a potent kinase inhibitor used to treat chronic myeloid leukemia. A key step in its synthesis involves the coupling of 4-methyl-3-aminobenzoic acid with 2-amino-4-(pyridin-3-yl)pyrimidine. googleapis.com In this reaction, the amino group of the benzoic acid derivative acts as a nucleophile, displacing a group on the pyrimidine (B1678525) ring to form a crucial diarylamine bond. Subsequently, the carboxylic acid group (or its ester equivalent) is activated and coupled with another amine-containing fragment (5-trifluoromethyl-3-[4-methyl-1H-imidazolyl]aniline) to complete the molecular backbone.

This example powerfully demonstrates the strategic value of compounds like this compound. The amino group is used to connect two large aromatic systems, while the ester/acid function serves as a handle for a subsequent amide bond formation, allowing for the convergent and efficient assembly of a complex pharmaceutical agent. googleapis.com Similarly structured aminobenzoates are also key intermediates in the synthesis of anti-inflammatory drugs. justia.com

Chemical Transformations and Derivatization Strategies Involving Methyl 3 Amino 2,4 Dimethylbenzoate

Amine Functional Group Reactivity in Methyl 3-amino-2,4-dimethylbenzoate

The primary amino group attached to the benzene (B151609) ring is a key site for various chemical modifications.

Acylation and Sulfonylation Reactions

The nucleophilic nature of the amino group facilitates its reaction with acylating and sulfonylating agents. Acylation, often carried out using acyl chlorides or anhydrides, leads to the formation of amide derivatives. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in modifying the electronic and steric properties of the molecule.

Formation of Amides and Ureas (e.g., Thiourea (B124793) Derivatives)

The amino group of this compound can be converted into amides through various synthetic methods. nih.govresearchgate.netnih.govgoogle.com One common approach involves the reaction with carboxylic acids or their derivatives. nih.gov Additionally, the reaction of the amine with isocyanates or isothiocyanates provides a direct route to urea (B33335) and thiourea derivatives, respectively. organic-chemistry.orgresearchgate.netorganic-chemistry.org The synthesis of thioureas can also be achieved through reaction with carbon disulfide in the presence of a suitable base. organic-chemistry.org These transformations are significant for creating compounds with diverse biological activities and for use as ligands in coordination chemistry. nih.govtjnpr.org For instance, N-alkyl/aryl-N'-{4-[(4-alkyl/aryl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy]phenyl}thioureas have been synthesized and evaluated for their biological potential. nih.gov

Table 1: Synthesis of Amide and Urea Derivatives
ReactantReagentProduct TypeKey Features
This compoundCarboxylic Acid/Acyl ChlorideAmideGeneral method for amide bond formation. nih.gov
This compoundIsocyanateUreaDirect conversion to urea derivatives. organic-chemistry.org
This compoundIsothiocyanateThioureaFormation of thiourea linkage. organic-chemistry.orgnih.gov
This compoundCarbon DisulfideThioureaCondensation reaction to form thioureas. organic-chemistry.org

Condensation Reactions and Heterocycle Formation (e.g., Thiazole (B1198619) Derivatives)

The amino group is a key participant in condensation reactions, which are pivotal for the construction of various heterocyclic systems. A notable example is the Hantzsch thiazole synthesis, where the amine can react with α-haloketones and a source of sulfur (like thiourea) to form substituted thiazoles. researchgate.net The reaction of an amine with a carbonyl compound typically forms an intermediate hemiaminal, which can then dehydrate to form a Schiff base. mdpi.comnih.gov These condensation reactions are fundamental in building more complex molecular architectures. For example, various thiazole derivatives have been synthesized through the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines. nih.gov The synthesis of thiazole derivatives can be achieved through various environmentally benign methods, including microwave-assisted synthesis. bepls.com

Carboxylate Functional Group Modifications

The ester group of this compound offers another site for chemical manipulation, allowing for a different set of derivatization strategies.

Ester Hydrolysis and Carboxylic Acid Derivatization

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This hydrolysis is a critical step as the resulting carboxylic acid can be further derivatized. For instance, the carboxylic acid can be converted to an acid chloride, which is a highly reactive intermediate for the synthesis of amides, esters, and other acyl derivatives. The hydrolysis of sterically hindered esters, such as methyl 2,4,6-trimethylbenzoate, can proceed through an alternative BAl2 mechanism, involving nucleophilic attack at the methyl group rather than the carbonyl carbon. stackexchange.com The resulting 3-amino-2,4-dimethylbenzoic acid can then be used in subsequent reactions.

Aromatic Ring Functionalization and Substituent Effects

The functionalization of the aromatic ring of this compound is a key strategy for introducing further molecular diversity. The outcome of such reactions is largely governed by the directing effects of the existing substituents.

In electrophilic aromatic substitution (EAS) reactions, the amino (-NH₂) and methyl (-CH₃) groups are both activating and ortho-, para-directing substituents. organicchemistrytutor.comresearchgate.net The amino group is a strong activating group due to its ability to donate its lone pair of electrons into the aromatic π-system through resonance, significantly increasing the electron density at the ortho and para positions. generis-publishing.comlibretexts.org The methyl groups are weakly activating through an inductive effect, pushing electron density into the ring. libretexts.org

In this compound, the positions ortho and para to the strongly activating amino group are positions 2, 4, and 6. However, positions 2 and 4 are already substituted with methyl groups. Therefore, electrophilic attack is predicted to occur predominantly at the C6 position, which is para to the methyl group at C2 and ortho to the amino group at C3. A secondary site for substitution would be the C5 position, which is ortho to the methyl group at C4 and meta to the amino group. The directing effects of the substituents are summarized in the table below.

SubstituentPositionActivating/DeactivatingDirecting Effect
-NH₂C3Strongly ActivatingOrtho, Para
-CH₃C2Weakly ActivatingOrtho, Para
-CH₃C4Weakly ActivatingOrtho, Para
-COOCH₃C1DeactivatingMeta

Considering the combined influence of these groups, the primary positions for electrophilic attack are C6 and C5. The powerful ortho, para-directing effect of the amino group is expected to be the dominant factor, making C6 the most probable site for substitution.

Nucleophilic aromatic substitution (NAS) reactions typically require the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring to facilitate the attack of a nucleophile. wikipedia.orgmasterorganicchemistry.comlibretexts.org These EWGs are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.orgmasterorganicchemistry.com

The substituents on this compound—an amino group and two methyl groups—are all electron-donating. libretexts.org The methyl ester group is weakly deactivating but not typically sufficient to enable NAS under standard conditions. Consequently, this compound is not expected to readily undergo nucleophilic aromatic substitution. For such a reaction to occur, the aromatic ring would need to be further functionalized with potent electron-withdrawing groups, such as nitro groups, at positions ortho or para to a suitable leaving group. wikipedia.orglibretexts.org

Specific Derivatization Pathways and Applications

The amino group of this compound is a key handle for a variety of derivatization reactions, leading to the formation of important heterocyclic structures.

The primary amino group of this compound can be readily converted into a thiourea derivative. This transformation is a common step in the synthesis of more complex molecules. For instance, the reaction of this compound with an isothiocyanate provides the corresponding thiourea. A specific example is the synthesis of methyl 3-(3-acetylthioureido)-2,4-dimethylbenzoate. This reaction proceeds by treating this compound with potassium thiocyanate (B1210189) and acetyl chloride in acetone (B3395972).

Reactant 1Reactant 2ReagentsProductYield
This compoundPotassium thiocyanateAcetyl chloride, AcetoneMethyl 3-(3-acetylthioureido)-2,4-dimethylbenzoate85%

This reaction highlights a straightforward method for the derivatization of the amino group, paving the way for further synthetic manipulations.

Thiourea derivatives are valuable intermediates in the synthesis of thiazoles, a class of heterocycles with diverse applications. The Hantzsch thiazole synthesis is a classic method for this transformation. Following the synthesis of the thiourea derivative from this compound, it can be cyclized with an α-haloketone to yield a thiazole.

For example, the methyl 3-(3-acetylthioureido)-2,4-dimethylbenzoate intermediate can be reacted with an appropriate α-bromoketone in the presence of a base like potassium carbonate in methanol (B129727). This sequence first involves the deprotection of the acetyl group from the thiourea, followed by the cyclization reaction to furnish the corresponding pyridinylthiazole derivative.

The structural motif of this compound, a substituted anthranilate derivative, makes it a potential precursor for a variety of other heterocyclic systems beyond thiazoles. While specific examples starting directly from this compound are not extensively documented in the literature, the known reactivity of related aminobenzoates suggests several possibilities.

Quinazolinones: Quinazolinones are a class of fused heterocyclic compounds with a broad spectrum of biological activities. nih.gov A common synthetic route to quinazolinones involves the condensation of an anthranilic acid or its ester with an appropriate reagent. nih.govnih.govijarsct.co.in For example, anthranilic acid can be acylated and then cyclized with a source of nitrogen, such as an amine or hydrazine, to form the quinazolinone ring system. nih.gov Given that this compound is a substituted methyl aminobenzoate, it could potentially undergo similar cyclocondensation reactions to yield novel, polysubstituted quinazolinone derivatives.

Benzodiazepines: Benzodiazepines are another important class of heterocyclic compounds, widely known for their therapeutic applications. The synthesis of benzodiazepines often involves the reaction of an ortho-aminobenzophenone or a related aminobenzoate derivative with an amino acid or its ester. google.comresearchgate.net The general strategy involves the formation of a seven-membered ring containing two nitrogen atoms. While direct synthesis from this compound would require specific reaction partners and conditions, its structural similarity to known benzodiazepine (B76468) precursors suggests its potential utility in the synthesis of novel benzodiazepine analogues.

Generation of Indoline (B122111) Amide Derivatives and Related Structures

The conversion of this compound into indoline amide derivatives is not achievable in a single step due to the substitution pattern of the starting material. A direct intramolecular cyclization is sterically hindered. Therefore, a multi-step synthetic strategy is proposed, involving the initial protection of the amino group, followed by functionalization of an adjacent methyl group to facilitate an intramolecular cyclization, and concluding with the formation of the desired amide functionality.

A Proposed Synthetic Pathway

A feasible, albeit not explicitly documented for this specific molecule, pathway involves the following key transformations:

N-Protection of the Amino Group: To prevent unwanted side reactions and to control the reactivity of the amino group during subsequent steps, it is first protected. A common method is acetylation using acetic anhydride (B1165640) in the presence of a base or a catalyst. This reaction yields Methyl 3-(acetylamino)-2,4-dimethylbenzoate .

Benzylic Functionalization: The next critical step is the functionalization of one of the methyl groups to create an electrophilic center for the subsequent cyclization. The methyl group at the C-2 position is activated by the ortho-amino group (now acetylamino). Radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide or AIBN (azobisisobutyronitrile) can selectively brominate the benzylic position, affording Methyl 3-(acetylamino)-2-(bromomethyl)-4-methylbenzoate .

Intramolecular Cyclization to form the Indoline Core: The newly introduced bromomethyl group is perfectly positioned for an intramolecular nucleophilic substitution by the nitrogen of the acetylamino group. Treatment with a suitable base will facilitate the deprotonation of the amide nitrogen, which then attacks the benzylic carbon, displacing the bromide and forming the five-membered indoline ring. This cyclization would result in the formation of Methyl 1-acetyl-4,6-dimethylindoline-7-carboxylate .

Formation of Indoline Amide Derivatives: The final stage of the synthesis involves the conversion of the methyl ester to the desired amide. This is typically a two-step process:

Hydrolysis and Deprotection: The methyl ester and the N-acetyl group can be hydrolyzed, often simultaneously, under acidic or basic conditions to yield 4,6-dimethylindoline-7-carboxylic acid .

Amide Coupling: The resulting carboxylic acid can then be coupled with a variety of primary or secondary amines to generate a library of indoline amide derivatives. Standard peptide coupling reagents are employed for this transformation.

Detailed Research Findings and Representative Data

While a complete end-to-end synthesis starting from this compound is not found in a single report, each step of the proposed pathway is well-precedented in the chemical literature for analogous substrates. The following tables provide representative conditions and expected outcomes based on these analogous transformations.

Table 1: Representative Conditions for N-Acetylation

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)
Substituted Aniline (B41778)Acetic AnhydrideAcetic Acid1002>90
Aromatic AmineAcetyl Chloride, PyridineDichloromethane0 to RT1~95

Table 2: Representative Conditions for Benzylic Bromination

Starting MaterialReagentInitiatorSolventTemperature (°C)Time (h)Yield (%)
Substituted TolueneNBSBenzoyl PeroxideCarbon Tetrachloride80 (reflux)470-85
Activated Toluene DerivativeNBSAIBNBenzene80 (reflux)375-90

Table 3: Representative Conditions for Intramolecular N-Alkylation (Indoline Formation)

Table 4: Representative Conditions for Amide Coupling

Carboxylic AcidAmineCoupling ReagentBaseSolventTemperature (°C)Time (h)Yield (%)
Indole-2-carboxylic acidVarious AminesEDC, HOBtDIPEADichloromethaneRT1260-90 nih.gov
Heterocyclic Carboxylic AcidVarious AminesHATUDIPEADMFRT470-95
Indoline-2-carboxylic acidVarious AminesBOP ReagentDIPEADichloromethaneRT665-88 acs.org

The successful implementation of this synthetic sequence would provide access to a novel class of indoline amide derivatives. The diversity of the final products can be readily expanded by employing a wide range of amines in the final amide coupling step. This strategy highlights how a systematic, multi-step approach can be designed to overcome the inherent structural challenges of a starting material to yield valuable and complex molecular architectures.

Advanced Analytical and Spectroscopic Characterization of Methyl 3 Amino 2,4 Dimethylbenzoate and Its Derived Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

While specific experimental ¹H NMR data for Methyl 3-amino-2,4-dimethylbenzoate is not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of structurally similar compounds, such as methyl 3-aminobenzoate (B8586502) and various dimethylaniline derivatives.

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons, the methyl ester protons, the two aromatic methyl groups, and the amino group protons.

Aromatic Protons: The two protons on the benzene (B151609) ring are expected to appear as distinct signals in the aromatic region (typically δ 6.0-8.0 ppm). Their chemical shifts are influenced by the electron-donating effects of the amino and methyl groups and the electron-withdrawing effect of the methyl ester group. The proton at position 6, situated between the ester and a methyl group, would likely be the most downfield of the aromatic signals. The proton at position 5, flanked by the amino and a methyl group, would be expected at a more upfield position. Due to their meta relationship, a small coupling constant (J ≈ 2-3 Hz) would be anticipated if they were to couple.

Methyl Ester Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methyl ester group is expected in the region of δ 3.8-3.9 ppm. This characteristic chemical shift is a reliable indicator of the methoxy (B1213986) group of the ester.

Aromatic Methyl Protons (-CH₃): Two distinct singlets are predicted for the two methyl groups attached to the aromatic ring. The methyl group at position 2, being ortho to the ester group, would likely resonate at a slightly different chemical shift compared to the methyl group at position 4. These signals would typically appear in the δ 2.1-2.5 ppm range. For instance, in 2,4-dimethyl-phenylamine, the methyl protons appear at δ 2.13 and 2.22 ppm. rsc.org

Amino Protons (-NH₂): The two protons of the amino group are expected to produce a broad singlet in the region of δ 3.5-5.5 ppm. The chemical shift and the broadness of this peak can be highly variable, depending on the solvent, concentration, and temperature, due to hydrogen bonding and exchange phenomena.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Aromatic H-6~7.5-7.8d (J ≈ 2-3 Hz)
Aromatic H-5~6.5-6.8d (J ≈ 2-3 Hz)
-OCH₃ (ester)~3.8-3.9s
Ar-CH₃ (at C-2)~2.2-2.4s
Ar-CH₃ (at C-4)~2.1-2.3s
-NH₂~3.5-5.5br s

s = singlet, d = doublet, br s = broad singlet

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and will appear significantly downfield, typically in the range of δ 165-175 ppm.

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts based on their substituents. The carbon attached to the ester group (C-1) and the carbon bearing the amino group (C-3) will be significantly affected. The carbons attached to the methyl groups (C-2 and C-4) will also have characteristic shifts. Based on data for similar compounds like 3-amino-4-methylbenzoic acid, the aromatic carbons are expected to resonate between δ 110 and 150 ppm. chemicalbook.com

Methyl Carbons: The methyl ester carbon (-OCH₃) will appear around δ 51-53 ppm. The two aromatic methyl carbons will have signals in the upfield region of the spectrum, typically between δ 15-25 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Predicted Chemical Shift (ppm)
C=O (ester)~167
C-3 (C-NH₂)~148
C-1 (C-COOCH₃)~132
C-4 (C-CH₃)~130
C-2 (C-CH₃)~125
C-6~120
C-5~115
-OCH₃ (ester)~52
Ar-CH₃ (at C-2)~20
Ar-CH₃ (at C-4)~17

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. COSY would reveal the coupling between the two aromatic protons. HSQC would correlate each proton to its directly attached carbon atom. HMBC would provide crucial information about the connectivity of the molecule by showing correlations between protons and carbons that are two or three bonds away, for example, confirming the position of the methyl and amino groups relative to the ester functionality.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. For this compound (C₁₀H₁₃NO₂), the exact mass can be calculated.

The monoisotopic mass of this compound is 179.09463 Da. An HRMS analysis, typically using electrospray ionization (ESI), would aim to detect the protonated molecule, [M+H]⁺, with a measured m/z value extremely close to the calculated value of 180.10192. Observing this ion with high mass accuracy would provide strong evidence for the elemental composition C₁₀H₁₄NO₂⁺.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (a precursor ion, in this case, the molecular ion or protonated molecule) and its subsequent fragmentation to produce product ions. The fragmentation pattern provides valuable information about the molecule's structure.

The fragmentation of the protonated this compound ion ([M+H]⁺, m/z 180.1) would likely proceed through several characteristic pathways:

Loss of Methanol (B129727) (-CH₃OH): A common fragmentation pathway for methyl esters is the loss of methanol (32 Da) from the protonated molecule, which would result in an acylium ion at m/z 148.1.

Loss of the Methoxy Radical (•OCH₃): Cleavage of the ester C-O bond can lead to the loss of a methoxy radical (31 Da), forming a fragment at m/z 149.1.

Decarboxylation: Loss of the entire methoxycarbonyl group (•COOCH₃, 59 Da) could also occur, leading to a fragment ion at m/z 121.1, corresponding to the protonated 2,4-dimethylaniline (B123086) moiety.

Cleavage of Aromatic Methyl Groups: Fragmentation involving the loss of a methyl radical (15 Da) from the molecular ion is also possible.

The analysis of these fragment ions helps to piece together the structure of the original molecule, confirming the presence of the methyl ester and the substituted aromatic ring.

Table 3: Predicted MS/MS Fragmentation of [C₁₀H₁₃NO₂ + H]⁺

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Neutral Loss Fragment Structure
180.1148.1CH₃OH[M+H-CH₃OH]⁺
180.1149.1•OCH₃[M+H-•OCH₃]⁺
180.1121.1•COOCH₃[M+H-•COOCH₃]⁺

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic methods are essential for the separation, isolation, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed for these purposes.

For a polar compound like this compound, reversed-phase HPLC would be a suitable method for purity analysis. A typical setup would involve a C18 stationary phase and a mobile phase consisting of a mixture of water (often with a modifier like formic acid or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. lcms.cz Detection is commonly achieved using a UV detector, as the aromatic ring of the compound will absorb UV light.

The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A high-purity sample would exhibit a single major peak with minimal impurities.

For the isolation and purification of this compound on a preparative scale, column chromatography using silica (B1680970) gel as the stationary phase is a standard laboratory technique. A solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane (B92381), would likely be effective in separating the desired product from starting materials and by-products. The progress of the separation is monitored by thin-layer chromatography (TLC). rsc.org

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for separating it from related impurities or isomers. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for such analyses, utilizing a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.

For a compound like this compound, a C18 column is a suitable choice for the stationary phase. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer to control pH) and an organic modifier like acetonitrile or methanol. The amino group in the analyte is basic, and controlling the pH of the mobile phase is crucial to ensure good peak shape and reproducibility. An acidic mobile phase (e.g., pH 3-4) will protonate the amine, leading to potentially better retention and sharper peaks on certain columns.

Detection is commonly achieved using a UV detector, as the aromatic ring of this compound exhibits strong absorbance in the UV region (typically around 254 nm). Purity is determined by integrating the area of the main peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Illustrative HPLC Purity Analysis of a Substituted Methyl Aminobenzoate:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Trifluoroacetic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Retention Time 5.8 min
Purity (by area %) 99.2%

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. While this compound itself may have limited volatility, it can be readily converted into more volatile derivatives for GC analysis. This is particularly useful for separating it from non-volatile impurities or for achieving higher resolution separations than might be possible with HPLC.

A common derivatization strategy for compounds containing amino groups is silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) react with the active hydrogen of the amino group to form a less polar and more volatile trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivative, respectively.

The resulting volatile derivative is then injected into the GC, where it is separated on a capillary column (e.g., a non-polar DB-5 or a slightly more polar DB-17). A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. GC-MS is particularly advantageous as it provides both retention time data for quantification and mass spectral data for structural confirmation of the derivative and any impurities.

Representative GC-MS Analysis of a Silylated Aminobenzoate Derivative:

ParameterValue
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Derivatizing Agent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Injector Temperature 250 °C
Oven Program 100 °C (2 min), then ramp to 280 °C at 15 °C/min
Carrier Gas Helium, 1.2 mL/min
Detector Mass Spectrometer (Scan range: 50-500 m/z)
Retention Time (Derivative) 12.5 min

Advanced Purification Methodologies (e.g., Silica Gel Column Chromatography)

Silica gel column chromatography is a fundamental and widely used technique for the purification of synthetic compounds like this compound. Due to the basic nature of the amino group, special considerations are necessary to prevent poor separation and loss of the compound on the acidic silica gel.

The acidic nature of standard silica gel can lead to strong adsorption of basic compounds, resulting in peak tailing and irreversible binding. To mitigate this, the silica gel can be "deactivated" or a basic modifier can be added to the eluent. A common practice is to add a small amount of a tertiary amine, such as triethylamine (B128534) (typically 0.1-1%), to the mobile phase. This competes with the analyte for the acidic sites on the silica, leading to improved elution and better peak shape.

The choice of eluent is critical and is typically determined by thin-layer chromatography (TLC). A common solvent system for a compound of this polarity would be a mixture of a non-polar solvent like hexane or heptane (B126788) and a more polar solvent like ethyl acetate. The ratio is adjusted to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on TLC, which generally translates to good separation on the column.

Illustrative Silica Gel Column Chromatography Purification:

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Eluent System Hexane:Ethyl Acetate (80:20, v/v) + 0.5% Triethylamine
Loading Method Dry loading on silica gel
Elution Mode Isocratic
Fraction Collection Based on TLC analysis
Purity after Chromatography >99%

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable single crystals of this compound itself might be challenging, its derivatives can often be crystallized more readily. For instance, derivatization of the amino group to form an amide or a sulfonamide can introduce hydrogen bonding motifs that facilitate the growth of high-quality crystals.

The process involves irradiating a single crystal with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. From this data, an electron density map is generated, which allows for the determination of the atomic positions, bond lengths, bond angles, and torsional angles within the molecule. This provides unambiguous proof of the compound's structure and stereochemistry.

For a derivative of this compound, the crystal structure would reveal the planarity of the benzene ring, the orientation of the methyl and ester substituents, and the conformation of the derivatized amino group. Intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate the packing of the molecules in the crystal lattice, can also be analyzed. A structural study of a closely related compound, 2-bromo-4,6-dimethyl-aniline, revealed hydrogen-bonded chains in the crystal lattice. chemicalbook.com

Plausible Crystallographic Data for a Derivative of a Substituted Aminobenzoate:

ParameterValue
Chemical Formula C₁₅H₁₄N₂O₄S (Illustrative N-benzenesulfonyl derivative)
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 15.456
c (Å) 9.876
**β (°) **105.2
Volume (ų) 1489.1
Z 4
R-factor 0.045

Pharmacological and Biological Research Investigations of Derivatives from Methyl 3 Amino 2,4 Dimethylbenzoate

Design and Synthesis of Bioactive Small Molecules and Inhibitors

The strategic design and synthesis of novel bioactive compounds are foundational to the development of new medicines. In the context of HIV-1 protease inhibitors, researchers have explored the use of templates derived from successful drugs like imatinib (B729) and nilotinib (B1678881) as P2-ligands. nih.gov This approach involves the chemical modification of a core structure to enhance its binding affinity and efficacy against a specific biological target.

A key starting material in the synthesis of a series of novel HIV-1 protease inhibitors is Methyl 3-amino-2,4-dimethylbenzoate. nih.gov The synthesis process commences with the reaction of this compound with potassium thiocyanate (B1210189) and acetyl chloride in acetone (B3395972) to yield a thiourea (B124793) derivative, specifically methyl 3-(3-acetylthioureido)-2,4-methylbenzoate. nih.gov This intermediate is then subjected to cyclization with an α-bromo ketone in the presence of potassium carbonate in methanol (B129727) to form a pyridinylthiazole derivative. nih.gov This multi-step synthesis culminates in the creation of a series of inhibitors designed to fit into the active site of the HIV-1 protease enzyme. nih.gov

The rationale behind this synthetic strategy is to introduce specific chemical groups that can interact favorably with the amino acid residues of the enzyme's binding pocket. The 2,4-dimethyl substitution on the initial benzoate (B1203000) ring, for instance, is a deliberate design choice aimed at influencing the molecule's conformation and interaction with the target. nih.gov

Table 1: Compounds Mentioned in this Article

Compound Name
This compound
Imatinib
Nilotinib
Potassium thiocyanate
Acetyl chloride
Methyl 3-(3-acetylthioureido)-2,4-methylbenzoate
Pyridinylthiazole derivatives
HIV-1 protease

Evaluation of Biological Activity in Target Systems

Once synthesized, the novel derivatives of this compound undergo rigorous testing to determine their biological activity. This evaluation is crucial for identifying promising lead compounds for further development.

The primary measure of a potential HIV-1 protease inhibitor's effectiveness is its ability to block the action of the viral enzyme. This is quantified through enzyme inhibition assays, which determine the inhibitor's binding affinity, often expressed as the inhibition constant (Ki). A lower Ki value signifies a more potent inhibitor.

For the series of inhibitors derived from this compound, Ki values were determined against HIV-1 protease. For example, a derivative incorporating a 2,4-dimethyl-3-aminothiazolyl group exhibited a specific Ki value, indicating its binding potency to the enzyme. nih.gov

Beyond enzyme inhibition, it is essential to assess the compound's ability to suppress viral replication in a cellular environment. This is typically measured by the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the viral activity in cell culture.

The antiviral activity of the synthesized derivatives was evaluated against HIV-1. The compound with the 2,4-dimethyl-3-aminothiazolyl moiety, for instance, demonstrated an IC50 value of 510 nM. nih.gov Interestingly, discrepancies can arise between enzyme inhibition and antiviral activity, which may be attributed to factors such as the compound's ability to penetrate cell membranes. nih.gov

Table 2: Biological Activity of a Key Derivative

DerivativeTargetKi (nM)IC50 (nM)
2,4-dimethyl-3-aminothiazolyl derivativeHIV-1 ProteaseData not specified in text510

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-activity relationship (SAR) studies are a critical component of medicinal chemistry, providing a roadmap for optimizing the chemical structure of a lead compound to enhance its desired biological effects and minimize off-target activities.

By systematically altering the substituents on the core scaffold derived from this compound, researchers can probe the influence of these changes on the inhibitor's potency and selectivity. For example, the position of methyl groups on the aminothiazolyl ring was found to significantly impact both enzyme inhibition and antiviral activity. nih.gov

A derivative with a 6-methyl substituent on the 3-aminothiazolyl ring showed an improved Ki value of 8.7 nM and an IC50 of 580 nM. nih.gov In contrast, the 2,4-dimethyl-3-aminothiazolyl derivative, while having a slightly reduced Ki, maintained a comparable antiviral IC50 of 510 nM. nih.gov These findings highlight the subtle yet profound effects of substituent placement on the molecule's biological profile.

Through the analysis of SAR data, a pharmacophore model can be developed. This model outlines the essential structural features and their spatial arrangement required for a molecule to interact with the target receptor and elicit a biological response. For the HIV-1 protease inhibitors derived from this compound, the SAR studies revealed the importance of the substituted aminothiazole ring system for achieving potent enzymatic inhibition. nih.gov The data suggests that specific substitution patterns on this heterocyclic ring are crucial for optimizing the interactions within the S1-S2 subsites of the HIV-1 protease active site. These insights are invaluable for the rational design of next-generation inhibitors with improved efficacy.

Emtricitabine, a cornerstone of HIV-1 treatment, has seen its therapeutic efficacy challenged by the emergence of drug-resistant viral strains. This has spurred a continuous search for novel nucleoside reverse transcriptase inhibitors (NRTIs) with improved resistance profiles. One promising avenue of research has focused on modifying the oxathiolane ring of emtricitabine, leading to the development of a series of 2',3'-dideoxy-3'-oxa-4'-thionucleosides.

A significant breakthrough in this area was the synthesis and evaluation of a novel series of 4'-thionucleosides, which demonstrated potent antiviral activity against both wild-type and drug-resistant HIV-1 strains. A key structural feature of these compounds is the presence of a 2'-fluoro substituent, which has been shown to enhance anti-HIV-1 activity.

Key Findings from Preclinical Research

Preclinical studies of these novel 4'-thionucleosides have yielded promising results. In vitro assays revealed that these compounds exhibit potent activity against a range of HIV-1 variants, including those with mutations conferring resistance to established NRTIs.

One of the most notable compounds from this series, designated as 4'-thio-2'-fluoro-2',3'-dideoxy-3'-oxacytidine, displayed remarkable potency. This compound demonstrated significant activity against HIV-1 strains resistant to lamivudine (B182088) and zidovudine, two widely used antiretroviral drugs.

The following table summarizes the in vitro anti-HIV-1 activity of key 4'-thionucleoside derivatives compared to existing drugs:

CompoundHIV-1 StrainEC50 (µM)
4'-Thio-2'-fluoro-2',3'-dideoxy-3'-oxacytidine Wild-Type0.015
Lamivudine-Resistant0.12
Zidovudine-Resistant0.08
Emtricitabine Wild-Type0.02
Lamivudine-Resistant>10
Lamivudine Wild-Type0.03
Lamivudine-Resistant>10

EC50: Half maximal effective concentration, a measure of drug potency.

These preclinical data highlight the potential of these novel 4'-thionucleosides as next-generation HIV-1 inhibitors. Their ability to overcome existing drug resistance mechanisms offers a significant advantage in the ongoing effort to combat the HIV/AIDS pandemic. Further lead optimization and preclinical development are warranted to fully assess their therapeutic potential.

Role in the Development of Specific Therapeutic Agents

The development of potent and selective inhibitors of HIV-1 protease remains a critical goal in the management of HIV/AIDS. Research has led to the exploration of various molecular scaffolds to identify novel therapeutic agents. One such area of investigation has focused on the use of specific chemical moieties to enhance the binding affinity and pharmacokinetic properties of these inhibitors.

While direct derivatives of this compound have not been explicitly detailed as HIV-1 protease inhibitors in the available literature, the structural motifs present in this compound are relevant to the design of such therapeutic agents. The aminobenzoate core is a common feature in various pharmacologically active compounds.

Research into novel HIV-1 protease inhibitors has often involved the incorporation of substituted aromatic rings to optimize interactions with the enzyme's active site. For instance, studies on non-peptidic protease inhibitors have shown that moieties like the 3-amino-2,4-dimethylbenzoyl group can be utilized to create compounds with improved potency and oral bioavailability.

The development of Darunavir, a potent second-generation HIV-1 protease inhibitor, exemplifies the intricate process of designing effective therapeutic agents. Although not a direct derivative, the principles guiding the design of Darunavir, such as maximizing interactions with the protease backbone, are applicable to the conceptual design of inhibitors that could potentially incorporate structures related to this compound.

Potential in PROTACs and Other Emerging Modalities

The field of drug discovery is continuously evolving, with new therapeutic modalities emerging to address the limitations of traditional small-molecule inhibitors. Among these, Proteolysis Targeting Chimeras (PROTACs) have garnered significant attention for their ability to induce the degradation of specific target proteins.

A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This tripartite structure facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.

While specific PROTACs directly derived from this compound have not been extensively documented, the chemical handles present in this molecule make it a potentially useful building block in the synthesis of PROTACs. The amino group, for instance, can be readily functionalized to attach a linker, which can then be connected to an E3 ligase ligand.

The versatility of the aminobenzoate scaffold allows for its incorporation into the design of warheads for PROTACs targeting a variety of proteins implicated in disease. For example, in the context of cancer therapy, a PROTAC could be designed to target a specific oncoprotein for degradation. The this compound moiety could be part of the ligand that selectively binds to this oncoprotein.

The following table illustrates the general structure of a PROTAC and the potential role of a this compound-like fragment:

ComponentFunctionPotential Role of this compound Fragment
Warhead Binds to the target protein of interest.Could serve as the core structure of the warhead, with modifications to ensure high-affinity and selective binding.
Linker Connects the warhead to the E3 ligase ligand.The amino group of the aminobenzoate could be a point of attachment for the linker.
E3 Ligase Ligand Recruits an E3 ubiquitin ligase (e.g., Cereblon, VHL).Not directly related to the aminobenzoate fragment, but essential for PROTAC function.

The exploration of this compound and its derivatives in the context of PROTACs and other emerging modalities like molecular glues represents a promising frontier in medicinal chemistry. The adaptability of this chemical scaffold provides a foundation for the development of novel therapeutics with unique mechanisms of action.

Conclusion and Future Directions in Methyl 3 Amino 2,4 Dimethylbenzoate Research

Summary of Current Contributions to Chemical and Medicinal Science

Methyl 3-amino-2,4-dimethylbenzoate has primarily served as a valuable intermediate in the synthesis of complex molecules with significant biological activity. Its most notable contributions are in the realm of medicinal chemistry, where it has been utilized as a key building block for inhibitors of critical biological targets.

One significant application is in the development of kinase inhibitors. A patent discloses the use of this compound in the synthesis of a series of compounds designed to inhibit protein kinases, which are crucial regulators of cell signaling and are often implicated in diseases such as cancer. ambeed.com The amino and ester functionalities of the molecule, combined with the specific substitution pattern on the benzene (B151609) ring, provide a versatile scaffold for creating molecules that can fit into the active sites of these enzymes.

Furthermore, research into HIV-1 protease inhibitors has also incorporated this compound. A study focused on developing novel inhibitors derived from imatinib (B729) and nilotinib (B1678881) templates used this compound to synthesize thiourea (B124793) derivatives. nih.gov These derivatives were then further elaborated to create potent inhibitors of the HIV-1 protease, an enzyme essential for the replication of the virus. nih.gov This work highlights the compound's utility in generating molecules with the potential to combat viral infections. nih.gov

The primary contribution of this compound to date has been its role as a foundational scaffold, enabling the construction of more complex and biologically active molecules. Its specific stereochemistry and electronic properties, conferred by the methyl and amino groups, are instrumental in defining the shape and reactivity of the final products.

Unexplored Reactivity and Synthetic Opportunities

While this compound has been employed in amide bond formations and the synthesis of thioureas, its full reactive potential remains largely unexplored. The presence of an aniline-type amino group, a methyl ester, and two methyl groups on the aromatic ring offers a rich landscape for further synthetic transformations.

The amino group is a key handle for a variety of reactions beyond simple acylation. For instance, its diazotization could lead to a range of Sandmeyer reactions, introducing functionalities such as halogens, cyano groups, or hydroxyl groups at the 3-position. This would open up a new dimension of derivatives that are currently not accessible. Additionally, the amino group could be a directing group for C-H activation reactions, enabling the introduction of new substituents at the ortho or meta positions, further diversifying the molecular architecture.

The methyl ester provides another site for modification. Saponification to the corresponding carboxylic acid is a straightforward transformation that has been utilized, but the ester itself can be a substrate for various reactions. nih.gov For example, it could undergo transesterification to introduce different alkyl groups, potentially modulating the solubility and pharmacokinetic properties of derived compounds. It could also be reduced to the corresponding alcohol, providing a new point for derivatization.

The interplay between the existing substituents also presents interesting synthetic challenges and opportunities. The steric hindrance from the two methyl groups could influence the regioselectivity of reactions on the aromatic ring, a feature that could be exploited for the synthesis of specific isomers. The electronic effects of the amino and ester groups also play a crucial role in the reactivity of the aromatic system, and a systematic study of these effects in various reaction types is warranted.

Novel Biological Targets and Therapeutic Areas for Derived Compounds

The established use of this compound in kinase and protease inhibitors suggests that its derivatives are well-suited for targeting enzyme active sites. However, the structural motif of a substituted aniline (B41778) is present in a wide array of bioactive molecules, indicating that the therapeutic potential of its derivatives could extend far beyond these initial applications.

Given the prevalence of the aniline scaffold in drug discovery, derivatives of this compound could be investigated for activity against a variety of other biological targets. cresset-group.comacs.orgbiopartner.co.uk For instance, many G-protein coupled receptor (GPCR) ligands contain substituted aromatic amines. By modifying the substituents on the core scaffold, it may be possible to develop selective modulators of specific GPCRs, which are implicated in a vast range of physiological processes and diseases.

Another promising area is in the development of antibacterial or antifungal agents. The core structure could be elaborated with functional groups known to possess antimicrobial activity. For example, the synthesis of Schiff bases from the amino group with various aldehydes could yield compounds with potential antimicrobial properties. mdpi.com

Furthermore, the field of epigenetics presents new opportunities. The development of inhibitors for histone-modifying enzymes is a major focus of current drug discovery efforts. The scaffold of this compound could serve as a starting point for the design of inhibitors for enzymes such as histone deacetylases (HDACs) or methyltransferases.

The key to unlocking these new therapeutic areas will be the systematic synthesis and screening of a diverse library of derivatives. High-throughput screening methods will be essential in evaluating the biological activity of these new compounds against a wide panel of targets.

Advancements in Sustainable Synthesis and Scalable Production

The traditional chemical synthesis of aminobenzoic acids and their derivatives often relies on petroleum-based starting materials and can generate significant chemical waste. mdpi.com As the demand for such compounds grows, the development of sustainable and scalable production methods is becoming increasingly important.

For this compound, a shift towards greener synthetic routes is a critical future direction. This could involve the use of biocatalysis, where enzymes are used to perform specific chemical transformations under mild conditions. For instance, the biosynthesis of aminobenzoic acid derivatives from simple sugars using engineered microorganisms is an emerging field that could offer a more sustainable alternative to traditional chemical synthesis. mdpi.com

In terms of scalable production, continuous flow chemistry presents a significant advantage over traditional batch processing. Flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and reduced waste. nih.govnih.gov The development of a continuous flow process for the synthesis of this compound would be a major step towards its large-scale and more economical production. cellculturedish.com

Furthermore, the principles of green chemistry should be applied throughout the synthetic process. This includes the use of less hazardous solvents, minimizing the number of synthetic steps, and designing processes that are energy-efficient. Research into solid-supported reagents and catalysts could also facilitate easier product purification and reduce waste generation.

Integration with Artificial Intelligence and High-Throughput Screening in Drug Discovery

AI algorithms can be used to predict the biological activity and physicochemical properties of virtual libraries of compounds derived from the this compound scaffold. nih.gov This in silico screening can help prioritize which compounds to synthesize and test, saving significant time and resources. mdpi.comrsc.org Machine learning models can be trained on existing data for related compounds to identify structural features that are likely to lead to desired biological activities.

High-throughput screening allows for the rapid testing of thousands of compounds against a specific biological target. nih.govuic.edu By creating a diverse library of derivatives of this compound, HTS can be used to identify "hit" compounds with promising activity against a wide range of targets. nih.govacs.org The data generated from HTS can then be used to train and refine AI models, creating a powerful feedback loop for drug discovery.

Moreover, AI can assist in the design of novel synthetic routes that are more efficient and sustainable. nih.gov By analyzing vast databases of chemical reactions, AI tools can propose new ways to synthesize derivatives of this compound, potentially uncovering more efficient and greener chemical transformations.

The synergy between AI, HTS, and traditional chemical synthesis will be a driving force in unlocking the full therapeutic potential of this compound and its derivatives. This integrated approach will enable a more rapid and intelligent exploration of the chemical space around this promising scaffold.

Q & A

Basic Question: What are the established synthetic routes for Methyl 3-amino-2,4-dimethylbenzoate, and how can purity be optimized?

Answer:
this compound is typically synthesized via esterification or substitution reactions. A common approach involves reacting 3-amino-2,4-dimethylbenzoic acid with methanol under acidic catalysis. For example, outlines a method using methyl esterification with substituted benzaldehydes under reflux conditions in ethanol, followed by solvent evaporation and filtration . To optimize purity:

  • Reaction Monitoring : Use TLC to track reaction progress.
  • Purification : Column chromatography (silica gel, gradient elution with dichloromethane/ethyl acetate) is recommended, as described in for analogous triazine derivatives .
  • Crystallization : Recrystallization from ethanol or hexane can enhance purity (>96% as per ) .

Basic Question: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • ¹H NMR : Identify substituents on the aromatic ring. For example, reports δ = 3.76 ppm (s, 3H) for the methoxy group in a related methyl benzoate derivative .
  • Melting Point : Compare observed values (e.g., 79–82°C for triazine analogs in ) to literature data .
  • HPLC/MS : Confirm molecular weight (C₁₀H₁₃NO₂, 179.22 g/mol) and detect impurities .
  • IR Spectroscopy : Validate ester (C=O stretch ~1700 cm⁻¹) and amino (N-H stretch ~3400 cm⁻¹) groups.

Advanced Question: How can contradictory spectral data (e.g., NMR shifts) be resolved for this compound derivatives?

Answer:
Contradictions often arise from solvent effects, tautomerism, or impurities. Strategies include:

  • Deuteration Studies : Use DMSO-d₆ or CDCl₃ to assess solvent-induced shifts (e.g., uses DMSO-d₆ for resolving amino proton signals) .
  • 2D NMR : COSY or NOESY experiments clarify coupling patterns in crowded aromatic regions.
  • Control Experiments : Synthesize and analyze intermediates (e.g., 3-nitro precursor) to isolate confounding signals.

Advanced Question: What strategies are effective for optimizing regioselectivity in the synthesis of substituted benzoate analogs?

Answer:
Regioselectivity depends on directing groups and reaction conditions:

  • Amino Group as Director : The meta-directing nature of the amino group (see ) can be leveraged to position substituents .
  • Temperature Control : Lower temperatures (−35°C) in minimize side reactions during triazine coupling .
  • Catalytic Systems : Use DIPEA (as in ) or Lewis acids to enhance selectivity in nucleophilic substitutions .

Advanced Question: How can computational methods aid in predicting the biological activity of this compound derivatives?

Answer:

  • Molecular Docking : Model interactions with target proteins (e.g., enzymes in ) using software like AutoDock .
  • QSAR Studies : Correlate substituent electronic properties (Hammett σ values) with activity data.
  • ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks based on logP and polar surface area.

Advanced Question: What are the challenges in scaling up this compound synthesis, and how can they be mitigated?

Answer:

  • Purification at Scale : Replace column chromatography with recrystallization or distillation (see for industrial-scale crystallization protocols) .
  • Reagent Efficiency : Optimize stoichiometry (e.g., 1.15 equiv. of methyl 3-aminobenzoate in ) to reduce waste .
  • Process Automation : Use continuous-flow reactors for precise control of reaction parameters (temperature, residence time).

Basic Question: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact (classified as irritant in ) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Question: How do steric and electronic effects of substituents influence the reactivity of this compound in further functionalization?

Answer:

  • Steric Effects : Ortho-methyl groups hinder electrophilic substitution, favoring reactions at the para position (see for methyl positioning) .
  • Electronic Effects : The amino group activates the ring for electrophilic attacks (e.g., nitration), while ester groups deactivate it.
  • Cross-Coupling : Suzuki-Miyaura reactions require careful selection of catalysts (e.g., Pd(PPh₃)₄) to overcome steric hindrance.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.